1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine
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Overview
Description
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is an organic compound with a unique structure that combines an imidazole ring with a methoxy-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine typically involves the reaction of 2-methyl-2-methoxypropylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: A similar compound with a methoxy group and a propanol backbone.
2-Propanol, 1-(2-methoxy-1-methylethoxy): Another related compound with a similar structure.
Uniqueness
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is unique due to its combination of an imidazole ring and a methoxy-methylpropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological properties, and a branched alkyl chain that enhances its lipophilicity and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃O. The structure includes:
- Imidazole Ring : A five-membered aromatic ring with two nitrogen atoms.
- Methoxy Group : Contributes to the compound's solubility and reactivity.
- Branched Alkyl Chain : Enhances lipophilicity, potentially improving membrane permeability.
This structural arrangement is significant for its biological activity, as it influences how the compound interacts with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that imidazole derivatives can be effective against a range of bacteria, including Gram-positive and Gram-negative strains. The following table summarizes some findings related to the antimicrobial activity of imidazole derivatives:
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus, E. coli | Not yet established |
N-(6-methoxybenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Bacillus subtilis, Pseudomonas aeruginosa | 100 µg/mL |
Various imidazo[1, 2-alpha]pyrimidine derivatives | Mycobacterium species | Potent against various strains |
These results suggest a potential for further exploration into the antimicrobial efficacy of this compound.
Anticancer Activity
The imidazole moiety has also been implicated in anticancer activity. Compounds that share structural features with this compound have been shown to inhibit pathways critical for tumor growth, such as the Hypoxia Inducible Factor (HIF) pathway. For example, certain analogs have demonstrated significant anticancer effects in vitro against various cancer cell lines:
Compound | Cancer Cell Lines | Observed Effects |
---|---|---|
Similar imidazole derivatives | Brain cancer, pancreatic cancer | Inhibition of cell proliferation |
N-substituted imidazoles | Various solid tumors | Induction of apoptosis |
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of imidazole derivatives, highlighting their interaction profiles with biological targets. For instance:
- In Vitro Studies : Several studies have utilized high-throughput screening methods to evaluate the efficacy of imidazole derivatives against cancer cell lines. These studies often reveal that modifications to the alkyl side chain can significantly enhance biological activity.
- Structure-Activity Relationship (SAR) : Research into SAR indicates that the presence of specific substituents on the imidazole ring can lead to improved potency against microbial and cancerous cells. For example, compounds with electron-donating groups often exhibit enhanced activity due to increased electron density on the nitrogen atoms of the imidazole ring.
Future Directions
While preliminary findings suggest that this compound holds promise as a lead compound for drug development targeting infections and cancers, further research is essential. Key areas for future investigation include:
- Comprehensive Pharmacological Studies : Detailed assessments of toxicity, bioavailability, and metabolic pathways.
- Clinical Trials : Evaluation of efficacy in human subjects to establish therapeutic potential.
- Development of Analog Compounds : Modifying the structure to optimize activity and reduce potential side effects.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methoxy-2-methylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,12-3)6-11-5-4-10-7(11)9/h4-5H,6H2,1-3H3,(H2,9,10) |
InChI Key |
OAMGXUWUVCMKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CN=C1N)OC |
Origin of Product |
United States |
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